1,7-Naphthyridine
Overview
Description
Synthesis Analysis
1,7-Naphthyridine can be synthesized through several methods. One approach involves the reduction of 8-chloro-1,7-naphthyridine over palladium-carbon to produce 1,7-naphthyridine. Other methods include the reaction of 3-aminopyridine 1-oxide with glycerol in the presence of Sulfo-mix, ferrous sulfate, and boric acid to synthesize derivatives like 1,5-Naphthyridine 1-oxide (Takeuchi & Hamada, 1976). Additionally, benzo[f]-1,7-naphthyridines have been synthesized from 3-nitrolepidine through a series of reactions involving monobromination, oxidation, and cyclization (Baumgarten et al., 1981).
Molecular Structure Analysis
The molecular structure of 1,7-naphthyridines features a two-ring system with nitrogen atoms at the 1 and 7 positions. This structure allows for various chemical modifications and plays a crucial role in the compound's reactivity and properties. The molecular structure and electronic distribution make 1,7-naphthyridine a versatile scaffold for further chemical modifications and applications in materials science and as ligands in coordination chemistry.
Chemical Reactions and Properties
1,7-Naphthyridine undergoes a variety of chemical reactions, including phenylation and methylation, which allow for the synthesis of monophenylated and methylated derivatives, respectively. These reactions are facilitated by the presence of nitrogen atoms in the naphthyridine ring, which can act as sites for nucleophilic attack. The Reissert reaction of 1,7-naphthyridine with benzoyl chloride and potassium cyanide affords the normal Reissert compound, showcasing the compound's versatility in synthetic chemistry (Takeuchi & Hamada, 1976).
Scientific Research Applications
Medicinal Chemistry
Naphthyridine derivatives, including 1,5-naphthyridines and 1,8-naphthyridines, have significant importance in the field of medicinal chemistry . They exhibit a great variety of biological activities .
Method of Application
The synthesis of these compounds involves various strategies, including reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .
Results or Outcomes
These compounds have shown a wide variety of biological activities, including antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory activities . They find application in the treatment of cardiovascular, central nervous system, and hormonal diseases .
Anticancer Properties
1,6-naphthyridines, another derivative, have shown a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Method of Application
The synthesis of these compounds involves various strategies, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .
Results or Outcomes
Gemifloxacin, a compound containing 1,8-naphthyridine core has reached the drug market for the treatment of bacterial infections . Many more are under clinical investigations .
Safety And Hazards
Future Directions
The synthesis of 1,7-Naphthyridine and its derivatives has been a topic of interest due to their diverse biological activities and potential therapeutic applications . Future research may focus on developing more eco-friendly, safe, and atom-economical approaches for the synthesis of 1,7-Naphthyridines .
properties
IUPAC Name |
1,7-naphthyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2/c1-2-7-3-5-9-6-8(7)10-4-1/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBVNILGVJVVMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20179944 | |
Record name | 1,7-Naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20179944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Naphthyridine | |
CAS RN |
253-69-0 | |
Record name | 1,7-Naphthyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=253-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,7-Naphthyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000253690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,7-Naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20179944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,7-naphthyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,7-NAPHTHYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA3KH11MLA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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